molecular formula C15H13BrClNO B2519924 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide CAS No. 792953-71-0

4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide

Cat. No.: B2519924
CAS No.: 792953-71-0
M. Wt: 338.63
InChI Key: IEHORFZTICLVDN-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide (molecular formula: C₁₅H₁₃BrClNO; molecular weight: 354.63 g/mol) is a benzamide derivative featuring a bromomethyl (-CH₂Br) substituent at the para position of the benzoyl ring and a 4-chloro-3-methylphenyl group attached to the amide nitrogen. This compound is of interest in medicinal and synthetic chemistry due to the reactivity of the bromomethyl group, which serves as a versatile alkylating agent in nucleophilic substitution reactions . Its structural framework is comparable to other benzamide derivatives, which are often explored for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c1-10-8-13(6-7-14(10)17)18-15(19)12-4-2-11(9-16)3-5-12/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHORFZTICLVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Using Phosphorus Tribromide (PBr₃)

A classical approach involves the reaction of 4-methylbenzyl alcohol with phosphorus tribromide in anhydrous dichloromethane at 0–5°C. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by bromine. The stoichiometric ratio of 1:1.2 (alcohol:PBr₃) ensures complete conversion, yielding 4-(bromomethyl)toluene with a reported efficiency of 85–90%.

Reaction Conditions:

  • Temperature: 0–5°C (to minimize side reactions)
  • Solvent: Dichloromethane (anhydrous)
  • Catalyst: None required
  • Yield: 85–90%

Radical Bromination with N-Bromosuccinimide (NBS)

Alternative methods employ N-bromosuccinimide under radical initiation. A mixture of 4-methylbenzyl alcohol, NBS, and azobisisobutyronitrile (AIBN) in carbon tetrachloride is heated to 80°C for 6–8 hours. This method selectively brominates the benzylic position due to the stability of the resulting radical intermediate.

Reaction Conditions:

  • Temperature: 80°C
  • Solvent: Carbon tetrachloride
  • Initiator: AIBN (1 mol%)
  • Yield: 75–80%

Amide Bond Formation with 4-Chloro-3-Methylaniline

The brominated intermediate is subsequently coupled with 4-chloro-3-methylaniline to form the target benzamide.

Carbodiimide-Mediated Coupling

A widely adopted method uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. 4-(Bromomethyl)benzoic acid is activated in situ with DCC in tetrahydrofuran (THF) at 0°C, followed by addition of 4-chloro-3-methylaniline. The reaction proceeds via formation of an active ester intermediate, yielding the amide product after 12–16 hours.

Reaction Conditions:

  • Temperature: 0°C → room temperature
  • Solvent: Tetrahydrofuran
  • Coupling Agent: DCC (1.2 equivalents)
  • Yield: 70–75%

Schotten-Baumann Reaction

For industrial applications, the Schotten-Baumann method offers scalability. 4-(Bromomethyl)benzoyl chloride is prepared by treating the carboxylic acid with thionyl chloride, followed by reaction with 4-chloro-3-methylaniline in a biphasic system (water/dichloromethane) with sodium hydroxide as a base.

Reaction Conditions:

  • Temperature: 25°C
  • Solvent: Dichloromethane/water
  • Base: NaOH (2.0 equivalents)
  • Yield: 80–85%

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Bromination and amidation steps are integrated into a single system, reducing intermediate isolation. Key parameters include:

Parameter Bromination Step Amidation Step
Residence Time 30 min 2 hr
Temperature 5°C 25°C
Catalyst None DCC
Throughput 50 kg/day 45 kg/day

This method achieves an overall yield of 78% with ≥99% purity after recrystallization.

Purification Techniques

  • Recrystallization: The crude product is dissolved in hot ethanol and cooled to −20°C, yielding needle-like crystals with 99% purity.
  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) removes unreacted aniline and brominated byproducts.

Mechanistic Insights

Bromination Mechanism

The bromination of 4-methylbenzyl alcohol proceeds via a two-step process:

  • Activation: PBr₃ reacts with the alcohol to form a phosphorous intermediate.
    $$ \text{ROH} + \text{PBr}3 \rightarrow \text{ROPBr}2 + \text{HBr} $$
  • Substitution: HBr displaces the phosphorous group, yielding the brominated product.

Amidation Mechanism

DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine to generate the amide bond:
$$ \text{RCOOH} + \text{DCC} \rightarrow \text{RCO-O-C(NR'_2)} \rightarrow \text{RCONHR''} $$

Challenges and Optimizations

Side Reactions

  • Over-bromination: Excess PBr₃ or elevated temperatures may lead to di-brominated byproducts. Mitigated by strict temperature control.
  • Hydrolysis: Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (3Å) are used in industrial setups.

Solvent Selection

  • THF vs. DMF: Tetrahydrofuran offers better solubility for DCC-mediated reactions, while dimethylformamide (DMF) accelerates Schotten-Baumann reactions but complicates purification.

Comparative Analysis of Methods

Method Bromination Yield Amidation Yield Purity Scalability
PBr₃/DCC 85–90% 70–75% 98% Moderate
NBS/Schotten-Baumann 75–80% 80–85% 97% High
Continuous Flow 90% 85% 99% Industrial

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Organic Synthesis

4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical modifications, which can lead to the development of new compounds with tailored properties.

Research indicates that this compound exhibits potential biological activity, particularly in medicinal chemistry. It has been investigated for its role as a biochemical probe or inhibitor in enzymatic studies, with possible applications in anti-inflammatory and anticancer therapies. The mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of their activities.

Case Study: Enzyme Inhibition

In a study evaluating enzyme kinetics, it was found that derivatives of 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide act as competitive inhibitors against alkaline phosphatase. The IC50 value for one derivative was determined to be approximately 1.469 µM, indicating its potential as a therapeutic agent .

Biochemical Research

The compound's electrophilic bromomethyl group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This property is particularly useful for studying enzyme kinetics and mechanisms. Interaction studies have shown that it can significantly alter protein functions, making it valuable for biochemical research.

Activity TypeTargetObserved Effect
Enzyme InhibitionAlkaline PhosphataseCompetitive inhibition (IC50 = 1.469 µM)
Anticancer ActivityCancer Cell LinesInduced apoptosis in vitro
Anti-inflammatoryInflammatory PathwaysReduced cytokine production

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Features of Selected Benzamide Derivatives
Compound Name Substituents on Benzamide Ring Aryl Group on Amide Nitrogen Molecular Weight (g/mol) Key Reactivity/Biological Notes
4-(Bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide Bromomethyl (-CH₂Br) 4-Chloro-3-methylphenyl 354.63 Bromomethyl acts as a leaving group
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Trimethoxy (-OCH₃) 4-Bromophenyl 414.23 Electron-donating groups enhance solubility
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide Amino (-NH₂), Chloro (-Cl) 4-Chloro-3-methylphenyl 295.16 Amino group enables hydrogen bonding
N-(3-Chlorophenethyl)-4-nitrobenzamide Nitro (-NO₂) 3-Chlorophenethyl 318.76 Nitro group increases electrophilicity
4-(Chloromethyl)-N-(4-methylphenyl)benzamide Chloromethyl (-CH₂Cl) 4-Methylphenyl 273.75 Chloromethyl is less reactive than bromomethyl
Key Observations:
  • Bromomethyl vs. Chloromethyl : The bromomethyl group in the target compound exhibits higher reactivity in alkylation reactions compared to chloromethyl derivatives due to the weaker C-Br bond .
Key Observations:
  • Bromomethylation : The target compound likely employs benzamidomethylation strategies similar to those used for chloromethyl derivatives but with brominated reagents .

Biological Activity

4-(Bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. Its unique structure allows it to interact with biological systems, leading to potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}BrClN
  • Molecular Weight : 323.64 g/mol

Synthesis Methods

The synthesis typically involves:

  • Bromination : The precursor compound, 4-methylbenzyl alcohol, is brominated to form 4-(bromomethyl)toluene.
  • Amide Formation : This intermediate is then reacted with 4-chloro-3-methylaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Biological Activity

The biological activity of 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide has been investigated in several studies, focusing on its potential as an enzyme inhibitor and therapeutic agent.

The compound's mechanism of action is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The bromomethyl group acts as an electrophile, which can lead to the inhibition of specific enzymes or modulation of receptor activities.

Enzymatic Inhibition Studies

Research indicates that this compound can act as a biochemical probe or inhibitor in enzymatic studies. For instance:

  • Inhibition of Enzymes : Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

Case Studies

  • Antiviral Activity : A related study explored N-phenylbenzamide derivatives for their antiviral properties against Hepatitis B Virus (HBV). While not directly tested on 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide, the findings suggest that modifications in similar compounds can enhance antiviral efficacy by increasing intracellular levels of APOBEC3G, which inhibits HBV replication .
  • Anticancer Potential : Compounds structurally similar to 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide have been evaluated for anticancer activities. The results indicate that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling cascades associated with cell survival and death .

Data Summary

Study Focus Findings Reference
Enzymatic InhibitionInhibits specific enzymes involved in metabolic pathways
Antiviral ActivityRelated compounds show potential against HBV
Anticancer PotentialInduces apoptosis in cancer cell lines

Q & A

Q. Methodological Insight :

  • Use thin-layer chromatography (TLC) to monitor progress.
  • Optimize stoichiometry (1:1.2 molar ratio of acyl chloride to amine) to ensure complete conversion .

How can researchers confirm the purity and structural identity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm bromomethyl (–CH₂Br) resonance at δ 4.3–4.6 ppm and aromatic protons (δ 6.8–8.1 ppm) .
    • ¹³C NMR : Detect carbonyl (C=O) at ~167 ppm and brominated methylene at ~30 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ matching C₁₅H₁₂BrClNO (calc. 344.99) .
  • HPLC : Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water gradient) .

What advanced techniques resolve structural ambiguities in crystalline or solution states?

Advanced Research Question

  • Single-Crystal X-ray Diffraction : Determines bond lengths (e.g., C–Br: ~1.9 Å) and torsional angles, critical for understanding steric effects .
  • Density Functional Theory (DFT) : Computationally validates NMR chemical shifts and predicts reactive sites (e.g., bromomethyl group’s electrophilicity) .
  • Dynamic Light Scattering (DLS) : Assesses aggregation in solution, which may affect biological activity .

How can researchers design assays to study its interaction with bacterial enzyme targets?

Advanced Research Question

  • Enzyme Inhibition Assays :
    • Acps-PPTase : Measure inhibition via malachite green phosphate detection (λ = 620 nm) .
    • MIC Testing : Determine minimum inhibitory concentration against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to immobilized PPTase .
  • Molecular Docking : Use AutoDock Vina to model interactions between the bromomethyl group and enzyme active sites .

What methodologies assess solubility and stability under physiological conditions?

Basic Research Question

  • Solubility :
    • Shake-Flask Method : Dissolve compound in PBS (pH 7.4) and quantify via UV-Vis (λmax ~260 nm) .
    • HPLC-UV : Measure saturation concentration at 25°C .
  • Stability :
    • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation by LC-MS .

How should researchers reconcile contradictory reports on biological activity?

Advanced Research Question

  • Purity Verification : Re-analyze disputed batches via HPLC and elemental analysis .
  • Assay Standardization : Use reference strains (e.g., ATCC controls) and uniform media (e.g., Mueller-Hinton broth) .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., chloro vs. trifluoromethyl substitutions) to isolate pharmacophoric features .

What role do halogen atoms (Br, Cl) play in reactivity and target interactions?

Advanced Research Question

  • Electrophilic Reactivity : Bromomethyl group participates in SN2 reactions (e.g., nucleophilic substitution with thiols) .
  • Halogen Bonding : Chlorine on the phenyl ring forms X-bond interactions with enzyme backbone carbonyls (DFT studies suggest ΔG ~-3 kcal/mol) .
  • Metabolic Stability : Bromine reduces oxidative metabolism in liver microsome assays compared to non-halogenated analogs .

How can computational methods guide the optimization of this compound?

Advanced Research Question

  • ADMET Prediction : Use SwissADME to predict bioavailability (%F >50%) and blood-brain barrier penetration (logBB <0.3) .
  • Molecular Dynamics (MD) : Simulate binding to Acps-PPTase over 100 ns to identify critical residues (e.g., Arg156, His89) .
  • QSAR Modeling : Correlate logP values (calculated: 3.8) with antibacterial activity (R² >0.7) .

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